An In-Depth Technical Guide to the Physicochemical Properties of N-acetyl-L-tryptophan methyl ester (Ac-Trp-OMe)
An In-Depth Technical Guide to the Physicochemical Properties of N-acetyl-L-tryptophan methyl ester (Ac-Trp-OMe)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-acetyl-L-tryptophan methyl ester (Ac-Trp-OMe) is a chemically modified derivative of the essential amino acid L-tryptophan, frequently utilized in peptide synthesis, drug design, and as a substrate in enzymatic assays.[1][2] Its N-acetylation and C-terminal esterification significantly alter its physicochemical properties compared to the parent molecule, notably increasing its hydrophobicity and influencing its solubility and potential biological interactions.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of Ac-Trp-OMe, including detailed experimental protocols for their determination and a summary of available data to aid researchers in its application.
Core Physicochemical Properties
The fundamental physicochemical characteristics of Ac-Trp-OMe are summarized below. These properties are crucial for understanding its behavior in various experimental and physiological conditions.
General and Physical Properties
A compilation of the general and physical properties of Ac-Trp-OMe is presented in Table 1. The compound is typically a white to off-white powder at room temperature.[1][2]
| Property | Value | Reference |
| IUPAC Name | methyl (2S)-2-acetamido-3-(1H-indol-3-yl)propanoate | [1] |
| Synonyms | Ac-L-Trp-OMe, N-Acetyl-L-tryptophan methyl ester | [1][2] |
| CAS Number | 2824-57-9 | [2][3] |
| Molecular Formula | C₁₄H₁₆N₂O₃ | [1][2][3] |
| Molecular Weight | 260.29 g/mol | [2][3] |
| Appearance | White to off-white powder | [1][2] |
| Melting Point | 152.5 °C | [1] |
| Boiling Point | 512.1 ± 40.0 °C (Predicted) | [1] |
| Density | 1.236 ± 0.06 g/cm³ (Predicted) | [1] |
Solubility Profile
Table 2: Solubility of L-Tryptophan Methyl Ester Hydrochloride at 298.15 K (25 °C) [4]
| Solvent | Mole Fraction (x₁) |
| Methanol | 0.033403 |
| Water | 0.011939 |
| Ethanol | 0.007368 |
| n-Propanol | 0.003708 |
| n-Butanol | 0.002632 |
| Isobutanol | 0.001716 |
| sec-Butanol | 0.001651 |
| Isopropanol | 0.001573 |
| Propanone (Acetone) | 0.000605 |
| 2-Butanone | 0.000401 |
| Ethyl Acetate | 0.000074 |
| Acetonitrile | 0.000065 |
Lipophilicity and Acidity
The lipophilicity and acidity of a compound are critical determinants of its pharmacokinetic and pharmacodynamic properties. Table 3 provides the predicted octanol-water partition coefficient (logP) and the acid dissociation constant (pKa) for Ac-Trp-OMe.
| Parameter | Value (Predicted) | Reference |
| logP | 1.77900 | [5] |
| pKa | 14.73 ± 0.46 | [2] |
The positive logP value confirms the hydrophobic nature of Ac-Trp-OMe, suggesting a preference for lipid environments over aqueous ones. The high predicted pKa value indicates that the N-H proton of the indole ring is very weakly acidic.
Experimental Protocols
Accurate determination of physicochemical properties is paramount for reproducible research. This section outlines detailed methodologies for key experiments.
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.
Principle: An excess amount of the solid compound is equilibrated with a specific solvent at a constant temperature. The concentration of the solute in the resulting saturated solution is then determined analytically.
Apparatus and Materials:
-
Thermostated shaker or orbital incubator
-
Vials or flasks with screw caps
-
Analytical balance
-
Centrifuge
-
Syringes and filters (e.g., 0.22 µm PTFE)
-
UV-Vis spectrophotometer or HPLC system
-
Ac-Trp-OMe
-
Solvents of interest (e.g., water, ethanol, DMSO)
Procedure:
-
Add an excess amount of Ac-Trp-OMe to a vial containing a known volume of the solvent.
-
Seal the vials and place them in a thermostated shaker set at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
After equilibration, allow the samples to stand undisturbed for a period to allow for the sedimentation of undissolved solid.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it to remove any undissolved particles.
-
Dilute the filtered saturated solution with an appropriate solvent to a concentration within the linear range of the analytical method.
-
Determine the concentration of Ac-Trp-OMe in the diluted sample using a validated analytical method such as UV-Vis spectrophotometry or HPLC.
-
Calculate the solubility from the determined concentration and the dilution factor.
Caption: Experimental workflow for solubility determination.
Determination of Octanol-Water Partition Coefficient (logP)
The shake-flask method is also the gold standard for the experimental determination of the octanol-water partition coefficient.
Principle: The compound is dissolved in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured to determine the partition coefficient.
Apparatus and Materials:
-
Separatory funnels or centrifuge tubes
-
Mechanical shaker or vortex mixer
-
Centrifuge
-
Analytical balance
-
UV-Vis spectrophotometer or HPLC system
-
Ac-Trp-OMe
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
Procedure:
-
Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of the two solvents and allowing the phases to separate.
-
Prepare a stock solution of Ac-Trp-OMe in either water-saturated n-octanol or n-octanol-saturated water.
-
Add a known volume of the stock solution to a separatory funnel or centrifuge tube.
-
Add a known volume of the other phase to the funnel or tube.
-
Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning between the two phases.
-
Allow the phases to separate completely. Centrifugation may be used to facilitate phase separation.
-
Carefully collect samples from both the n-octanol and aqueous phases.
-
Determine the concentration of Ac-Trp-OMe in each phase using a suitable analytical method (UV-Vis or HPLC).
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The logP is the base-10 logarithm of the partition coefficient.
Caption: Experimental workflow for logP determination.
Biological Context and Applications
Ac-Trp-OMe serves as a valuable tool in various research areas. Its primary applications include:
-
Peptide Synthesis: The N-acetyl and C-terminal methyl ester groups act as protecting groups, allowing for the controlled incorporation of the tryptophan residue into peptide chains.
-
Enzyme Substrate: It is a known substrate for the enzyme chymotrypsin, making it useful for studying enzyme kinetics and inhibition.[2]
-
Drug Design and Development: As a derivative of a crucial amino acid, it is employed in structure-activity relationship studies to understand the role of the tryptophan side chain in ligand-receptor interactions.[1] Its increased hydrophobicity can also be exploited to study membrane permeability.[1]
It is important to note that while L-tryptophan is a precursor to the neurotransmitter serotonin and the hormone melatonin, there is no direct evidence to suggest that Ac-Trp-OMe itself is a signaling molecule in biological pathways.
Conclusion
This technical guide has provided a detailed overview of the key physicochemical properties of N-acetyl-L-tryptophan methyl ester. The presented data, compiled from various sources, and the detailed experimental protocols offer a valuable resource for researchers working with this compound. A thorough understanding of its solubility, lipophilicity, and other physical characteristics is essential for its effective application in peptide chemistry, enzymology, and drug discovery. While experimental data for some properties remain to be fully elucidated, the information provided herein serves as a strong foundation for future research and development endeavors involving Ac-Trp-OMe.
References
- 1. Saturated Solubility and Thermodynamic Evaluation of l-Tryptophan in Eight Pure Solvents and Three Groups of Binary Mixed Solvents by the Gravimetric Method at T = 278.15–333.15 K | Semantic Scholar [semanticscholar.org]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. figshare.com [figshare.com]
- 5. medchemexpress.com [medchemexpress.com]
